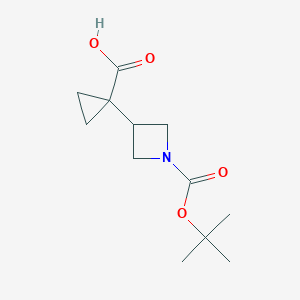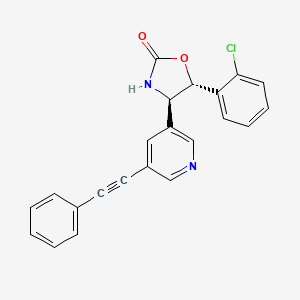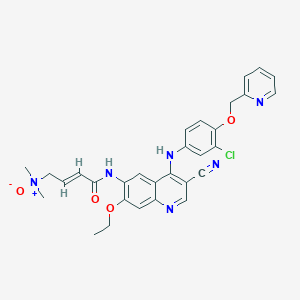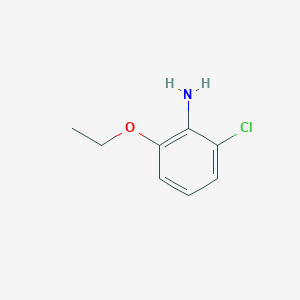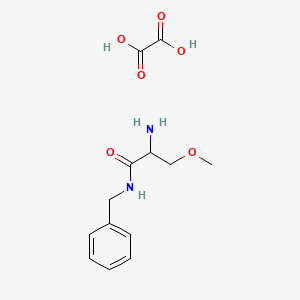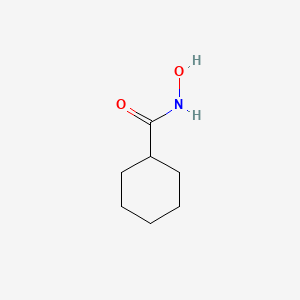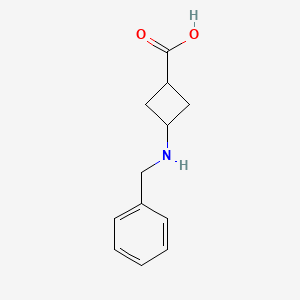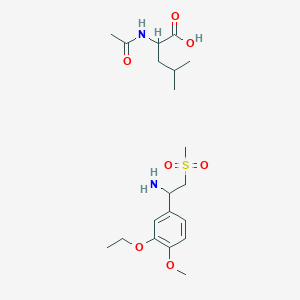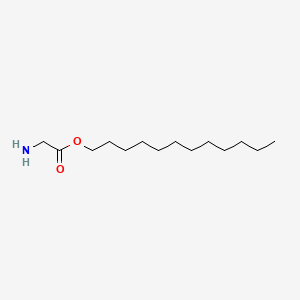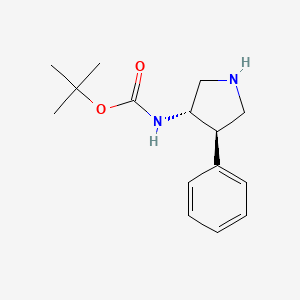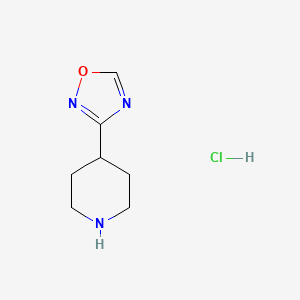
3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of a similar compound, 3-(Piperidin-4-yl)benzo[d]isoxazole hydrochloride, is C12H15ClN2O . Its average mass is 238.713 Da and its monoisotopic mass is 238.087296 Da .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical and Chemical Properties Analysis
The molecular weight of a similar compound, 3-(Piperidin-4-yl)benzo[d]isoxazole hydrochloride, is 238.72 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Synthesis and Antibacterial Activity : Derivatives of 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride have been synthesized and shown to exhibit significant antimicrobial activity. Studies have focused on creating various derivatives and analyzing their effectiveness against different bacterial strains, including Gram-positive and Gram-negative bacteria (Khalid et al., 2016), (Krolenko et al., 2016).
Antifungal Agents : Some derivatives of this compound have been synthesized as potential antifungal agents. These compounds have shown promising activity against various fungal species, indicating their potential as effective antifungal treatments (Sangshetti & Shinde, 2011).
Antibacterial Screening : Additional studies have focused on synthesizing and evaluating the antibacterial properties of various derivatives. These studies have shown that some derivatives exhibit strong antibacterial activity, suggesting their potential as novel antibacterial agents (Deshmukh et al., 2017).
Potential in Treating Diseases
Treatment of Alzheimer’s Disease : Some derivatives have been synthesized as potential drug candidates for treating Alzheimer’s disease. These compounds have shown enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's (Rehman et al., 2018).
Anticancer Agents : Research has also explored the use of these derivatives as anticancer agents. Some synthesized compounds have shown promising results in inhibiting cancer cell growth, suggesting their potential application in cancer treatment (Rehman et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been studied for their anticancer activity . They have been found to induce apoptosis in cancer cells , suggesting that they may target proteins involved in apoptosis, such as caspases .
Mode of Action
1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells . This suggests that these compounds may interact with their targets, such as caspases, to trigger a cascade of biochemical reactions leading to programmed cell death .
Biochemical Pathways
Apoptosis is a form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death . These events include changes in cell morphology, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies .
Result of Action
1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells . This suggests that these compounds may lead to cell death in cancer cells, potentially making them useful in cancer treatment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDTHJHBTYISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
